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Compound of Interest

Compound Name: Hordenine

Cat. No.: B3427876

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available toxicological data for hordenine in animal
models based on publicly accessible scientific literature. It is intended for informational
purposes for a scientific audience and does not constitute a comprehensive safety
assessment. Significant data gaps exist in the toxicological profile of hordenine.

Executive Summary

Hordenine, a naturally occurring phenethylamine alkaloid found in plants such as barley, is
increasingly used in dietary supplements for its purported stimulant and weight loss effects.
This technical guide provides a detailed overview of the current state of knowledge regarding
the toxicological profile of hordenine, based on studies conducted in various animal models.
The available data primarily focus on acute toxicity, with limited information on sub-chronic,
chronic, genotoxic, and reproductive effects.

Parenteral administration of hordenine in animals can induce significant, short-lived
cardiovascular and respiratory effects, consistent with its action as an indirect-acting adrenergic
agent.[1][2] Oral administration, however, appears to be substantially less potent in eliciting
these acute systemic effects.[1][3] A notable gap in the scientific literature is the absence of
comprehensive, standardized studies evaluating the long-term safety of hordenine, as well as
its potential to cause genetic or reproductive harm. This lack of data is a critical consideration
for the risk assessment of hordenine-containing products.
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Acute Toxicity

Acute toxicity studies have been conducted in a range of animal species, revealing significant
cardiovascular and respiratory effects, particularly following parenteral administration.
Symptoms of acute toxicity at high doses include excitation, respiratory distress, convulsions,
and paralysis, with death typically resulting from respiratory arrest.[1] Oral administration is
reported to be significantly less toxic.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of
hordenine in various animal models.
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Route of Form of
. . . . LD50 / Value Referenc
Species Strain Administr Hordenin
. MLD (mgl/kg) e
ation e
Not Intraperiton  Not
Mouse 5 » LD50 299
Specified eal (IP) Specified
Not Intraperiton
Mouse N HCI salt LD50 >100
Specified eal (IP)
Not Not
Mouse N -~ HCI salt LD50 1135
Specified Specified
Not Intravenou
Dog - Sulfate salt  MLD 300
Specified s (IV)
Not
Dog N Oral Sulfate salt  MLD 2000
Specified
_ Not Intravenou
Rabbit N Sulfate salt  MLD 250
Specified s (IV)
] ] Not Intravenou
Guinea Pig N Sulfate salt  MLD 300
Specified s (V)
) ] Not Subcutane
Guinea Pig N Sulfate salt  MLD 2000
Specified ous (SC)
Not Subcutane
Rat - Sulfate salt  MLD ~1000
Specified ous (SC)
Not Intravenou Not MLD (for
Sheep N - 20
Specified s (IV) Specified "staggers")
Not Not MLD (for
Sheep N Oral - 800
Specified Specified "staggers")

LD50: Median Lethal Dose; MLD: Minimum Lethal Dose

Experimental Protocols for Key Acute Toxicity Studies

Study 1: Intravenous Administration in Horses
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o Objective: To investigate the pharmacological, pharmacokinetic, and behavioral effects of
intravenously administered hordenine in horses.

e Animals: Ten horses of unspecified breed.

e Test Substance: Hordenine (form not specified).

e Dosing: Arapid intravenous injection of 2.0 mg/kg body weight. A lower dose of 0.77 mg/kg
was also tested and found to produce no observable changes.

o Parameters Monitored: Behavioral responses (flehmen response, defecation), respiratory
rate, heart rate, basal body temperature, and plasma and urinary concentrations of
hordenine.

» Key Findings: Within 60 seconds of administration, horses exhibited a flehmen response and
defecation. A significant increase in respiratory rate (approximately 250%) and heart rate
(doubled) was observed. The effects were transient, with animals appearing normal within 30
minutes. Oral administration of the same dose produced no observable effects.

Study 2: General Pharmacological Effects in Rats and Dogs

o Objective: To determine the pharmacological effects of hordenine in intact animals.

¢ Animals: Rats and dogs (strains not specified).

o Test Substance: Hordenine (form not specified).

e Dosing: High doses were administered (specific doses not detailed in the abstract).

o Parameters Monitored: Inotropic effect on the heart, systolic and diastolic blood pressure,
peripheral blood flow volume, and gut movements.

» Key Findings: Hordenine produced a positive inotropic effect, increased systolic and
diastolic blood pressure, and increased peripheral blood flow. It also inhibited gut
movements. The effects were reported to be of short duration.

Experimental Workflow for a Typical Acute Toxicity Study
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Caption: Workflow of a typical acute toxicity study in animal models.
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Sub-chronic and Chronic Toxicity

There is a significant lack of published sub-chronic (28 or 90-day) and chronic toxicity studies
on hordenine that adhere to standardized international guidelines (e.g., OECD). The available
literature consists of studies with limited duration and toxicological endpoints, which are
insufficient to determine a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposure.

One study in broiler chickens fed diets containing 50 and 500 ppm of hordenine for several
weeks reported cell vacuolation in the liver at the higher concentration, although this was not
associated with changes in feed intake or growth rate.

Studies investigating the therapeutic effects of hordenine in disease models, such as colitis
and neurodegenerative diseases in rodents, have used daily doses for several weeks. For
instance, doses of 10 and 15 mg/kg were found to be safe for mice in a study on acute lung
injury. In a rat model of Alzheimer's disease, doses of 50 and 75 mg/kg were administered for
28 days without reported overt toxicity. While these studies provide some indication of tolerated
doses over a short period, they are not designed to be comprehensive toxicity studies.

Data Gaps:
» No 90-day oral toxicity studies in rodents are available.

» No long-term (e.g., 1-year) chronic toxicity or carcinogenicity studies in any animal species
have been found in the public domain.

e The absence of these studies prevents the establishment of a NOAEL or LOAEL for
repeated hordenine exposure.

Genotoxicity

A thorough search of the scientific literature did not reveal any studies specifically investigating
the genotoxic potential of hordenine. Standard genotoxicity assays are crucial for assessing
the mutagenic and clastogenic potential of a substance.

Data Gaps:

o No data from bacterial reverse mutation assays (Ames test) are available.
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» No data from in vitro or in vivo chromosomal aberration assays are available.
» No data from in vitro or in vivo micronucleus assays are available.

Without these data, the potential for hordenine to induce genetic mutations or chromosomal
damage remains unknown.

Reproductive and Developmental Toxicity

There is no available data from dedicated reproductive and developmental toxicity studies on
hordenine. Such studies are necessary to evaluate the potential effects of a substance on
fertility, embryonic and fetal development, and offspring health.

Data Gaps:
» No fertility and early embryonic development studies have been conducted.

» No prenatal developmental toxicity studies (teratogenicity) in rodent and non-rodent species
are available.

» No multi-generational toxicity studies have been performed to assess effects on subsequent
generations.

Consequently, the safety of hordenine exposure during pregnancy and its potential impact on
reproductive function are unknown.

Mechanism of Action and Toxicity

The primary mechanism of action for the pharmacological and acute toxic effects of hordenine
is believed to be its function as an indirectly acting adrenergic agent.

Indirect Adrenergic Signaling Pathway of Hordenine
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Caption: Proposed indirect adrenergic action of hordenine.

Hordenine is thought to enter the presynaptic neuron and cause the displacement and release
of stored norepinephrine from vesicles into the synaptic cleft. This increased concentration of
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norepinephrine then stimulates postsynaptic adrenergic receptors, leading to the observed
sympathomimetic effects such as increased heart rate and blood pressure. Some evidence
also suggests that hordenine may act as an inhibitor of norepinephrine reuptake, further
potentiating its effects.

Conclusion

The current toxicological profile of hordenine in animal models is incomplete. While acute
toxicity data indicate significant cardiovascular and respiratory effects at high parenteral doses,
there is a profound lack of information on the effects of repeated or long-term exposure. The
absence of any published genotoxicity and reproductive toxicity studies is a major concern for a
compound that is commercially available in dietary supplements. For a comprehensive risk
assessment, further research, including standardized 90-day oral toxicity studies, as well as a
full battery of genotoxicity and reproductive toxicity tests, is imperative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hordenine - Wikipedia [en.wikipedia.org]

2. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nim.nih.gov]

3. madbarn.com [madbarn.com]

« To cite this document: BenchChem. [Toxicological Profile of Hordenine in Animal Models: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3427876#toxicological-profile-of-hordenine-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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